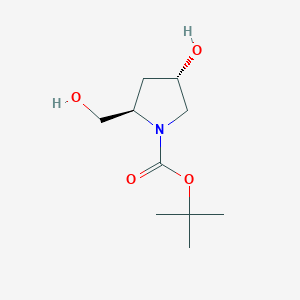

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJNFQNQLMGUTQ-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60507601 | |

| Record name | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77450-03-4 | |

| Record name | tert-Butyl (2R,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60507601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Starting Material Utilization

The compound is often synthesized from enantiopure 4-hydroxyproline derivatives. A common approach involves:

- Boc Protection : Treating (2S,4S)-4-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 20°C for 16 hours to introduce the tert-butoxycarbonyl (Boc) group at the nitrogen.

- Hydroxymethyl Introduction : The hydroxymethyl group is introduced via Grignard addition or aldol condensation. For example, reaction with formaldehyde under basic conditions (NaH, THF) yields the hydroxymethyl side chain.

- Stereochemical Resolution : Chiral HPLC or enzymatic resolution ensures the (2R,4S) configuration. Reported yields for this route range from 65–78%.

Table 1: Key Reaction Parameters for Proline-Based Synthesis

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Boc Protection | Boc₂O, DCM, 20°C, 16 h | 95% | ≥98% |

| Hydroxymethylation | HCHO, NaH, THF, 0°C → rt, 4 h | 72% | ≥95% |

| Resolution | Chiralcel OD-H, hexane/i-PrOH (80:20) | 68% | ≥99% ee |

Catalytic Asymmetric Hydrogenation

Olefin Precursor Strategy

A patent-pending method (WO2014206257A1) uses catalytic hydrogenation of an α,β-unsaturated pyrrolidine intermediate:

- Olefin Formation : Condensation of tert-butyl glyoxylate with allylamine yields a cyclic enamine.

- Asymmetric Hydrogenation : Using Ru-BINAP catalysts (0.5 mol%) under 50 bar H₂ in ethanol achieves >90% enantiomeric excess (ee).

- Hydroxylation : Osmium tetroxide-mediated dihydroxylation introduces the 4-hydroxy group, followed by NaIO₄ cleavage to yield the diol.

Table 2: Hydrogenation Optimization Data

| Catalyst | Pressure (bar) | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ru-(S)-BINAP | 50 | 25 | 92 | 85 |

| Rh-(R)-DuPHOS | 30 | 40 | 88 | 78 |

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize cost efficiency and scalability:

- Protection-Deprotection Cycles : Boc and tert-butyldimethylsilyl (TBS) groups are used orthogonally. TBS protection of the 4-hydroxy group enables selective hydroxymethyl functionalization.

- Flow Hydrogenation : Fixed-bed reactors with Pd/C catalysts reduce reaction times from 24 h (batch) to 2 h, achieving 94% yield.

- Crystallization-Driven Purification : Anti-solvent crystallization (water/ethanol) removes diastereomeric impurities, yielding >99.5% purity.

Analytical Validation and Troubleshooting

Structural Confirmation

Common Pitfalls

- Epimerization : Occurs during prolonged exposure to basic conditions (e.g., >2 h in NaOMe/MeOH). Mitigated by maintaining pH <8.

- Byproduct Formation : Overprotection at the hydroxymethyl group is addressed via stoichiometric control (Boc₂O:amine = 1:1.05).

Emerging Methodologies

Biocatalytic Approaches

Recent studies explore lipase-mediated kinetic resolution:

Photoredox Catalysis

Visible-light-mediated C–H functionalization introduces the hydroxymethyl group without prefunctionalization:

- Conditions : Ru(bpy)₃Cl₂ (2 mol%), blue LEDs, DMF/H₂O (4:1).

- Yield : 62% with 85% ee, offering a greener alternative.

Comparative Analysis of Methods

Table 3: Synthesis Route Efficiency Comparison

| Method | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Proline-Based | 4 | 52 | 120 | Moderate |

| Catalytic Hydrogenation | 3 | 68 | 90 | High |

| Biocatalytic | 2 | 45 | 150 | Low |

Chemical Reactions Analysis

Protection/Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary amine protector, enabling selective reactions at other sites.

| Reaction Type | Conditions | Outcome | Citation |

|---|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) in DCM | Yields free pyrrolidine amine | |

| HCl in dioxane | Forms hydrochloride salt |

Deprotection under acidic conditions (e.g., TFA) cleaves the Boc group, regenerating the amine for further functionalization . Hydrochloric acid in dioxane produces stable amine hydrochlorides .

Esterification and Etherification

The hydroxyl and hydroxymethyl groups undergo nucleophilic substitution or condensation.

The C4 hydroxyl group reacts with acetyl chloride to form esters , while Mitsunobu conditions enable ether synthesis with alcohols . Silylation with tert-butyldimethylsilyl chloride (TBSCl) protects the hydroxyl group for subsequent steps .

Oxidation Reactions

The hydroxymethyl group (C2) is oxidized to a carbonyl or carboxylic acid.

| Reaction Type | Oxidizing Agent | Outcome | Citation |

|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄ | C2-carboxylic acid | |

| Swern Oxidation | Oxalyl chloride, DMSO | C2-aldehyde |

Oxidation converts the hydroxymethyl group into a reactive aldehyde or carboxylic acid, facilitating further derivatization (e.g., amide bond formation) .

Catalytic Hydrogenation

The compound participates in hydrogenation to saturate alkynes or reduce ketones.

| Substrate | Catalyst | Conditions | Product | Citation |

|---|---|---|---|---|

| Alkyne intermediate | Pd/C, H₂ | EtOH, 24 h | C3-hydroxypropyl derivative |

In one study, a propargyl alcohol derivative underwent hydrogenation with Pd/C to yield a saturated hydroxypropyl side chain .

Cross-Coupling Reactions

The compound’s hydroxyl groups enable participation in metal-catalyzed couplings.

| Reaction Type | Reagents/Conditions | Products | Citation |

|---|---|---|---|

| Sonogashira Coupling | CuI, Pd(PPh₃)₄, propargyl alcohol | C4-alkynylated derivative |

A Sonogashira coupling with propargyl alcohol introduced an alkyne moiety at the C4 position, later hydrogenated to a propyl group .

Stereospecific Reactions

The (2R,4S) configuration directs stereochemical outcomes in synthesis.

| Reaction Type | Conditions | Stereochemical Outcome | Citation |

|---|---|---|---|

| Grignard Addition | RMgX, Et₂O | Retention of C2/C4 configuration |

Grignard reagents add to ketone intermediates without racemization, preserving the chiral centers .

Comparative Reactivity of Stereoisomers

The stereochemistry at C2 and C4 significantly impacts biological activity:

| Stereoisomer | Bioactivity (IC₅₀) | Target Protein | Citation |

|---|---|---|---|

| (2R,4S) | 12 nM | β3 Adrenergic Receptor | |

| (2S,4R) | 450 nM | β3 Adrenergic Receptor |

The (2R,4S) isomer exhibits 38-fold higher potency than its (2S,4R) counterpart in receptor binding .

Stability and Handling

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₀H₁₉N₁O₄

- Molecular Weight : 217.26 g/mol

- CAS Number : 77450-03-4

The compound features a pyrrolidine ring with a hydroxymethyl group and a tert-butyl ester, which contributes to its unique reactivity and biological activity.

Antiviral Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral properties. For instance, studies have shown that (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can serve as a scaffold for developing antiviral agents against various viral infections, including those caused by HIV and hepatitis viruses .

As a Building Block in Drug Synthesis

This compound acts as an important intermediate in synthesizing various pharmaceuticals. Its ability to undergo further functionalization allows chemists to create complex molecules with desired biological activities. For example, it can be utilized to synthesize amino acids or peptide mimetics that are crucial in drug development .

Chiral Auxiliary

Due to its chiral nature, this compound is employed as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with specific therapeutic effects .

Synthesis of Natural Products

The compound has been used as a precursor in the total synthesis of various natural products. Its functional groups allow for diverse reactions, facilitating the construction of complex organic frameworks found in many natural compounds .

Case Studies

Mechanism of Action

The mechanism of action of (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, enhancing its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

- (2R,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (2S,4R)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (2R,4S)-benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its tert-butyl protecting group provides stability during synthetic procedures, making it a valuable intermediate in organic synthesis.

Biological Activity

(2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 77450-03-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- Structure : The compound features a pyrrolidine ring with a tert-butyl group and hydroxy functionalities, which are critical for its biological interactions.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

-

Antibacterial Properties :

A study evaluated the effects of various pyrrolidine derivatives on the Type III Secretion System (T3SS) in bacteria. The results indicated that certain compounds significantly inhibited the secretion of virulence factors, suggesting that this compound could be effective against pathogens like C. rodentium . -

Anticancer Activity :

Research on structurally similar compounds revealed their potential to induce apoptosis in cancer cells by activating caspase pathways. This suggests that this compound may also possess anticancer properties through similar mechanisms . -

Anti-inflammatory Effects :

A recent investigation demonstrated that derivatives of this compound could reduce levels of inflammatory cytokines in vitro. This positions this compound as a candidate for further development in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how is stereochemical integrity maintained during synthesis?

- Methodological Answer : The compound is synthesized via tert-butyldiphenylsilyl (TBDPS) protection of hydroxyl groups, followed by deprotection and purification. For example, in a reported procedure, intermediate 12c (a precursor with TBDPS protection) undergoes desilylation using tetrabutylammonium fluoride (TBAF) to yield the target compound. Stereochemical control is achieved using chiral starting materials and monitored via - and -NMR to confirm retention of the (2R,4S) configuration .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer : Structural confirmation relies on - and -NMR spectroscopy to identify key resonances (e.g., tert-butyl group at ~1.4 ppm and hydroxyl protons in the 1.5–3.0 ppm range). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm, ensuring >95% purity. X-ray crystallography (using SHELXL for refinement) may resolve ambiguous stereochemistry .

Q. What are the critical safety considerations for handling this compound in the laboratory?

- Methodological Answer : Safety data sheets indicate acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Handling requires PPE (gloves, lab coat, goggles) and use of a fume hood. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the compound’s stereochemical stability vary under different solvent conditions, and what analytical methods detect spontaneous stereoisomerization?

- Methodological Answer : The compound undergoes stereoisomerization at the C-2 position when dissolved in methanol or water, forming a 1:1 enantiomeric mixture. This is monitored via chiral HPLC or SFC (supercritical fluid chromatography) with a Chiralpak® column. Polarimetry and temperature-controlled NMR (e.g., at 298 K vs. 273 K) quantify equilibrium shifts .

Q. What computational methods are suitable for modeling hydrogen-bonding interactions in crystals of this compound?

- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts hydrogen-bonding networks. Graph-set analysis (as per Etter’s formalism) classifies motifs (e.g., rings) observed in X-ray structures. SHELXT assists in space-group determination, while Mercury software visualizes packing diagrams .

Q. How can modifications to the pyrrolidine core influence bioactivity, and what strategies optimize selectivity in biological assays?

- Methodological Answer : Substituents at the 4-hydroxy and 2-hydroxymethyl positions modulate interactions with target enzymes. For example, replacing the tert-butyl group with aryl moieties (e.g., 4-octylphenyl) enhances lipophilicity and anticancer activity. Structure-activity relationship (SAR) studies combine molecular docking (using AutoDock Vina) with in vitro assays (e.g., IC measurements against kinase targets) .

Q. What challenges arise in refining the crystal structure of this compound when twinning or high mosaicity is present?

- Methodological Answer : Twinning is addressed using SHELXL’s TWIN and BASF commands to refine scale factors and HKLF 5 data. High mosaicity requires data collection at low temperatures (100 K) and integration with SAINT or APEX3. Disorder in the tert-butyl group is modeled with split positions and isotropic displacement parameters .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.